molecular formula C9H13ClFNO B13636562 [(2-Fluoro-5-methoxyphenyl)methyl](methyl)aminehydrochloride

[(2-Fluoro-5-methoxyphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13636562
M. Wt: 205.66 g/mol
InChI Key: NLBFHHKRDFPWGO-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl It is characterized by the presence of a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzene derivatives, while substitution reactions can introduce new functional groups to the benzene ring.

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)methylaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-methoxyphenylboronic acid
  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • N-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine

Uniqueness

(2-Fluoro-5-methoxyphenyl)methylaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

1-(2-fluoro-5-methoxyphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-5-8(12-2)3-4-9(7)10;/h3-5,11H,6H2,1-2H3;1H

InChI Key

NLBFHHKRDFPWGO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC(=C1)OC)F.Cl

Origin of Product

United States

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